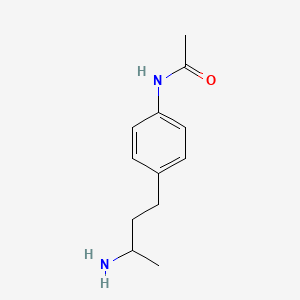
3-(5-Methyl-1h-tetrazol-1-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide is a heterocyclic compound that contains a tetrazole ring and a benzene sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide typically involves the reaction of 5-methyl-1H-tetrazole with benzene sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different oxidation states.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Biology: It can be used as a probe to study biological processes involving sulfonamide and tetrazole interactions.
Industry: The compound may be used in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the tetrazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar in structure but contains a triazole ring instead of a tetrazole ring.
1,3,5-tris(1H-1,2,3-triazol-1-yl)benzene: Contains multiple triazole rings and is used in different applications.
Eigenschaften
Molekularformel |
C8H9N5O2S |
|---|---|
Molekulargewicht |
239.26 g/mol |
IUPAC-Name |
3-(5-methyltetrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H9N5O2S/c1-6-10-11-12-13(6)7-3-2-4-8(5-7)16(9,14)15/h2-5H,1H3,(H2,9,14,15) |
InChI-Schlüssel |
ZIRYEHFXDMQKAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=NN1C2=CC(=CC=C2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


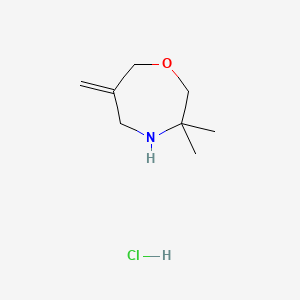
![1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine](/img/structure/B13539105.png)
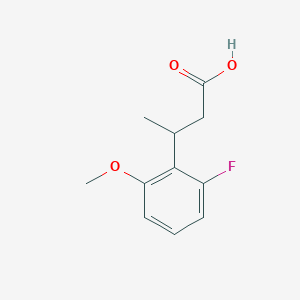

![8-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13539120.png)
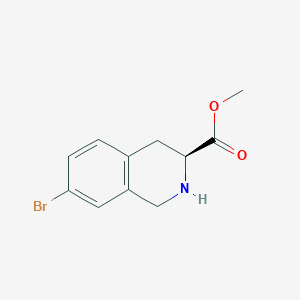




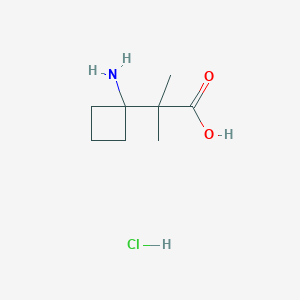
![2-[2-(2,6-Dioxo-3-piperidyl)-6-methoxy-1,3-dioxo-isoindolin-4-yl]oxyacetic acid](/img/structure/B13539135.png)
